molecular formula C40H78O13P2 B1234474 1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho-sn-glycerol 3-phosphate

1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho-sn-glycerol 3-phosphate

Cat. No. B1234474
M. Wt: 829 g/mol
InChI Key: BKRKPWQBIFVASS-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho-sn-glycerol 3-phosphate is a 1,2-diacyl-sn-glycerol 3-phosphate.

Scientific Research Applications

Asthma Diagnosis and Biomarkers

This compound has been identified as a potential biomarker in asthma diagnosis. A study utilized ultra-high-performance liquid chromatography coupled with quadruple time-of-flight mass spectrometry (UHPLC-QTOF/MS) to compare sputum metabolome profiles between asthma patients and healthy controls. The research found 1-hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol) as one of the differential metabolites, mainly participating in glycerophospholipid metabolism, which could be crucial for early diagnosis and risk prediction of asthma (Tian et al., 2017).

Interaction with Lipid Membranes

Research has shown that this compound can significantly interact with lipid membranes. A study using a label-free sensing platform based on pH modulation detected interactions between small molecules and planar supported lipid bilayers. It found that adding 1-hexadecanoyl-2-(9-Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine to the lipid bilayers could tighten the interaction between the small molecules and the bilayers (Huang et al., 2013).

properties

Product Name

1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho-sn-glycerol 3-phosphate

Molecular Formula

C40H78O13P2

Molecular Weight

829 g/mol

IUPAC Name

[1-hexadecanoyloxy-3-[hydroxy-(2-hydroxy-3-phosphonooxypropoxy)phosphoryl]oxypropan-2-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C40H78O13P2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(43)53-38(36-52-55(47,48)51-34-37(41)33-50-54(44,45)46)35-49-39(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41H,3-16,19-36H2,1-2H3,(H,47,48)(H2,44,45,46)/b18-17-

InChI Key

BKRKPWQBIFVASS-ZCXUNETKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho-sn-glycerol 3-phosphate
Reactant of Route 2
1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho-sn-glycerol 3-phosphate
Reactant of Route 3
1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho-sn-glycerol 3-phosphate
Reactant of Route 4
1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho-sn-glycerol 3-phosphate
Reactant of Route 5
1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho-sn-glycerol 3-phosphate
Reactant of Route 6
1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho-sn-glycerol 3-phosphate

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